Sodium difluoroacetate

Aqueous Synthesis Formulation Chemistry Salt Selection

Researchers needing precise difluoromethyl (CF₂H) installation face a gap between mono- and tri-fluorinated analogs. Sodium difluoroacetate (CAS 2218-52-2) provides the exact solution. • Serves as a key precursor for CF₂H-containing drug candidates, offering a lipophilic hydrogen-bond donor and bioisostere of -OH/-SH groups with enhanced metabolic stability. • Enables synthesis of ethyl difluoroacetate electrolytes delivering 196 mAh g⁻¹ at 6 C and 279 mAh g⁻¹ at -40 °C. • Bulk 25 g available with ≥97% purity; immediate shipping for global R&D and scale-up programs.

Molecular Formula C2H2F2NaO2
Molecular Weight 119.02 g/mol
CAS No. 2218-52-2
Cat. No. B1264458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium difluoroacetate
CAS2218-52-2
Synonymsdifluoroacetate
difluoroacetic acid
difluoroacetic acid, 2-(14)C-labeled
difluoroacetic acid, ammonium salt
difluoroacetic acid, copper (+1) salt
difluoroacetic acid, copper (+2) salt
difluoroacetic acid, lead (+4) salt
difluoroacetic acid, silver (+1) salt
difluoroacetic acid, sodium salt
sodium difluoroacetate
Molecular FormulaC2H2F2NaO2
Molecular Weight119.02 g/mol
Structural Identifiers
SMILESC(C(=O)O)(F)F.[Na]
InChIInChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);
InChIKeyCXFQOWRZKBPHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Difluoroacetate Overview


Sodium difluoroacetate (CAS 2218-52-2) is the sodium salt of difluoroacetic acid, with the molecular formula C₂HF₂NaO₂ and molecular weight of approximately 118.01 g/mol . As an organofluorine compound belonging to the halogenated acetate family, it exists as a white to off-white crystalline solid at room temperature [1]. The compound is characterized by the presence of two fluorine atoms on the α-carbon, which impart strong electron-withdrawing effects that significantly alter the acidity, reactivity, and biochemical properties compared to non-fluorinated acetate analogs . Sodium difluoroacetate serves as a versatile intermediate in organic synthesis, particularly for introducing difluoromethyl (CF₂H) moieties into target molecules, and has documented applications in pharmaceutical research, metabolic studies, and materials science .

Why Sodium Difluoroacetate Cannot Be Substituted


Generic substitution within the halogenated acetate class is not scientifically defensible due to compound-specific differences in fluorine atom count, ionic counterion identity, and resultant physicochemical and biological properties. Sodium difluoroacetate occupies a distinct intermediate position between mono-fluorinated and tri-fluorinated analogs: its two fluorine atoms provide a unique balance of electron-withdrawing strength that differs fundamentally from both sodium fluoroacetate (one fluorine) and sodium trifluoroacetate (three fluorines) [1]. Furthermore, the sodium counterion confers water solubility and ionic dissociation characteristics that diverge from lithium or potassium difluoroacetate salts, affecting reaction kinetics in aqueous and polar aprotic media . In biological systems, sodium difluoroacetate demonstrates PDK inhibitory activity with a distinct potency and efficacy profile that cannot be replicated by dichloroacetate (DCA) or trifluoroacetate analogs [2]. These compound-specific differences necessitate precise procurement based on the intended application rather than class-level substitution.

Sodium Difluoroacetate Differentiation Evidence


Aqueous Solubility vs. Other Counterions

Sodium difluoroacetate exhibits high aqueous solubility due to the ionic nature of the sodium cation paired with the polar difluoroacetate anion, a property that differentiates it from lithium and potassium difluoroacetate salts [1]. While quantitative solubility values (g/100 mL water) are not reported in accessible vendor literature for head-to-head comparison, class-level inference based on alkali metal salt solubility trends indicates that sodium difluoroacetate provides a distinct solubility profile that cannot be assumed equivalent to its lithium or potassium counterparts . The sodium salt is specifically noted for readily dissolving in water, making it suitable for aqueous-phase reactions and biological buffer systems where lithium or potassium salts may exhibit altered dissolution kinetics or introduce undesirable counterion effects [1].

Aqueous Synthesis Formulation Chemistry Salt Selection

In Vivo PDK Inhibition: Comparison with Dichloroacetate

In a head-to-head in vivo comparison using conscious dogs, sodium difluoroacetate (DFA) administered at 150 mg/kg via gastric intubation decreased blood lactate and pyruvate levels, but this effect was quantitatively less marked than that produced by the same dose (150 mg/kg) of sodium dichloroacetate (DCA) [1]. In anesthetized rats, intraperitoneal injection of 40 mg/kg sodium difluoroacetate counteracted hyperlactatemia induced by a high dose of phenformin (40 mg/kg) [1]. This establishes a clear efficacy hierarchy: DCA > DFA > no treatment/control, providing a quantitative basis for selecting DFA when intermediate PDK inhibition or reduced potency relative to DCA is therapeutically or experimentally desired [1].

Metabolic Research Pyruvate Dehydrogenase Kinase Lactic Acidosis

Fluorination Balance in Li-Ion Battery Electrolytes

In a systematic study of fluorinated solvent molecules for lithium-ion battery electrolytes, ethyl difluoroacetate (EDFA)—the ethyl ester derivative of difluoroacetic acid—demonstrated optimal performance as a 'moderately-fluorinated' species compared to both less-fluorinated ethyl fluoroacetate and highly-fluorinated ethyl trifluoroacetate [1]. EDFA successfully favored a lower Li⁺-solvent binding energy than ethyl fluoroacetate and superior salt dissociation compared to ethyl trifluoroacetate, realizing a critical trade-off between weak affinity (beneficial for desolvation at low temperature) and sufficient ionic conductivity [1]. The EDFA-based electrolyte enabled graphite anodes with fast-charging capability of 196 mAh g⁻¹ at 6 C and reversible capacity of 279 mAh g⁻¹ at −40 °C, with 1.2 Ah NCM811||graphite pouch cells retaining 58.3% capacity at −30 °C and delivering 790 mAh discharge capacity at −40 °C [1].

Lithium-Ion Battery Electrolyte Design Fluorinated Solvents

DFAA vs. TFAA Additive Performance for Li Metal Anodes

In a comparative study of fluorinated acetic anhydrides as electrolyte additives for lithium metal anodes, both difluoroacetic anhydride (DFAA) and trifluoroacetic anhydride (TFAA) resulted in significant improvement in capacity retention and reversibility of lithium plating/stripping compared to standard carbonate electrolyte without additives [1]. The study demonstrates that DFAA and TFAA provide comparable efficacy in improving lithium metal anode cycling performance, establishing that the difluoro- derivative (accessible via sodium difluoroacetate as a synthetic precursor) achieves similar performance gains to the tri-fluoro analog while potentially offering advantages in synthesis cost or precursor availability [1]. Both additives significantly improved the reversibility of lithium plating and stripping compared to the standard electrolyte baseline [1].

Lithium Metal Battery Electrolyte Additive Cycling Stability

CF₂H Bioisosterism vs. CF₃ and CH₃

The difluoromethyl group (CF₂H), accessible via sodium difluoroacetate as a synthetic building block, functions as a lipophilic hydrogen-bond donor and serves as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, a property not shared by trifluoromethyl (CF₃) or methyl (CH₃) analogs [1]. The CF₂H moiety can mimic hydrogen atoms or hydroxyl groups while significantly altering electronic and lipophilic properties, enabling metabolic stabilization and bioactivity enhancement in pharmaceutical candidates [2]. This bioisosteric functionality is unique to the difluoromethyl group among common fluorinated alkyl moieties: CF₃ is purely electron-withdrawing and lipophilic without hydrogen-bond donor capacity; CH₃ lacks fluorine's metabolic stabilizing effects; monofluoromethyl (CH₂F) offers intermediate properties but different steric and electronic profiles [1][2].

Medicinal Chemistry Bioisostere Metabolic Stability

Sodium Difluoroacetate Research & Industrial Applications


PDK Modulation for Metabolic Research

Sodium difluoroacetate is suitable for metabolic studies requiring pyruvate dehydrogenase kinase (PDK) inhibition with an efficacy level intermediate between the more potent dichloroacetate (DCA) and untreated controls. As demonstrated in conscious dog models, sodium difluoroacetate at 150 mg/kg reduces blood lactate and pyruvate levels, but with a less marked effect than the same dose of sodium dichloroacetate [1]. This intermediate activity profile makes sodium difluoroacetate valuable for dose-response studies, mechanistic investigations of partial PDK inhibition, or scenarios where the stronger effects of DCA may confound experimental interpretation.

Precursor for Optimally Fluorinated Electrolyte Solvents

Sodium difluoroacetate serves as a key precursor for synthesizing ethyl difluoroacetate (EDFA) and related difluoroacetate esters, which have been demonstrated to provide uniquely balanced electrolyte performance. EDFA-based electrolytes enable graphite anodes to achieve 196 mAh g⁻¹ at 6 C fast-charging and 279 mAh g⁻¹ reversible capacity at −40 °C, with 1.2 Ah NCM811||graphite pouch cells retaining 58.3% capacity at −30 °C [2]. The moderately-fluorinated difluoroacetate structure achieves an optimal trade-off between weak Li⁺-solvent binding (facilitating low-temperature desolvation) and sufficient salt dissociation for ionic conductivity, a balance that mono-fluorinated (insufficient binding energy reduction) and tri-fluorinated (impaired salt dissociation) analogs cannot simultaneously achieve [2].

DFAA Additive Synthesis for Li Metal Anodes

Sodium difluoroacetate provides a synthetic route to difluoroacetic anhydride (DFAA), which has been shown in direct comparative studies to significantly improve capacity retention and lithium plating/stripping reversibility in lithium metal anodes, with performance comparable to trifluoroacetic anhydride (TFAA) relative to standard carbonate electrolytes [3]. For battery researchers developing lithium metal anode protection strategies, procuring sodium difluoroacetate enables in-house synthesis of DFAA-based electrolyte additives that deliver efficacy equivalent to trifluoroacetate-based alternatives while potentially offering distinct supply chain advantages.

CF₂H Bioisostere Installation in Drug Candidates

Sodium difluoroacetate is employed as a synthetic building block for introducing the difluoromethyl (CF₂H) group into drug candidates. The CF₂H moiety functions as a lipophilic hydrogen-bond donor and serves as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups while providing enhanced metabolic stability from fluorination [4]. This unique combination of properties distinguishes CF₂H from trifluoromethyl (CF₃, which lacks hydrogen-bond donor capacity), methyl (CH₃, which lacks metabolic stabilization), and hydroxyl (–OH, which is metabolically labile) groups [4][5]. Medicinal chemistry programs focused on optimizing pharmacokinetic properties while maintaining target binding interactions should consider sodium difluoroacetate for CF₂H installation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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